ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate
Description
The compound ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate is a heterocyclic molecule featuring:
- A piperazine-1-carboxylate core functionalized at the 4-position.
- A furan-2-yl substituent linked to the piperazine ring.
- An (E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl group attached to the furan ring.
The (E)-configuration of the ethenyl bridge is critical for maintaining planar geometry, which influences intermolecular interactions and crystallographic packing .
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-29-22(28)27-12-10-26(11-13-27)20-9-8-17(30-20)14-16(15-23)21-24-18-6-4-5-7-19(18)25(21)2/h4-9,14H,3,10-13H2,1-2H3/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXDRIJFBDSYOI-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Benzimidazole moiety : Known for its diverse biological properties.
- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
- Piperazine group : Often involved in enhancing pharmacological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzimidazole moiety can inhibit enzymes critical for cancer cell proliferation.
- Antiviral Activity : It has shown potential against various viruses by interfering with viral replication processes.
- Binding Affinity : The cyano group enhances binding affinity to target proteins through hydrogen bonding.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest in G2/M phase |
| A549 (Lung Cancer) | 15.0 | Inhibition of topoisomerase activity |
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
| Virus | EC50 (µM) | Mechanism of Action |
|---|---|---|
| HIV | 3.98 | Inhibition of reverse transcriptase |
| Influenza A | 5.0 | Blockade of viral entry |
| Hepatitis C | 6.7 | Inhibition of NS5B RNA polymerase |
Case Studies
-
Study on Anticancer Properties :
A research team conducted a study on the effects of this compound on MCF-7 cells, demonstrating significant apoptosis induction at concentrations as low as 12.5 µM, suggesting a promising lead for breast cancer therapy . -
Antiviral Efficacy Against HIV :
Another study highlighted the compound's ability to inhibit HIV replication in vitro, with an EC50 value of 3.98 µM, indicating its potential as an anti-HIV agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzimidazole : Achieved through condensation reactions involving o-phenylenediamine.
- Introduction of Furan Ring : Cyclization reactions using furan derivatives.
- Coupling Reaction : Utilizes coupling techniques like the Heck reaction to form the ethenyl linkage.
Comparison with Similar Compounds
Structural Analogues with Pyridinyl vs. Benzimidazolyl Substituents
Key Compound: Ethyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate ()
- Structural Differences: Replaces the 1-methylbenzimidazol-2-yl group with a 2-pyridinyl ring. Contains an additional dimethylamino substituent.
- The dimethylamino group introduces basicity, altering electronic properties and hydrogen-bonding capacity .
Piperazine-Based Derivatives with Varied Functional Groups
Key Compound: tert-Butyl 4-[5-[5-[2-(tert-butoxycarbonylamino)ethyl]-1,2,4-oxadiazol-3-yl]-3-chloro-2-pyridyl]piperazine-1-carboxylate ()
- Structural Differences :
- Replaces the furan-2-yl and ethenyl groups with a 1,2,4-oxadiazole ring and chloropyridyl substituent.
- Uses a tert-butoxycarbonyl (Boc) protecting group instead of ethyl carboxylate.
- The Boc group improves stability during synthetic steps but requires deprotection for biological activity .
Heterocyclic Ethenyl Derivatives
Key Compound : (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one ()
- Structural Differences: Replaces the cyano-benzimidazole-ethenyl-furan system with a cinnamoyl (propen-1-one) group. Incorporates bis(4-methoxyphenyl)methyl as a bulky substituent.
- Impact :
Physicochemical Properties
Crystallographic and Conformational Analysis
- Target Compound: Expected to adopt a planar conformation due to the (E)-ethenyl group, similar to (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide (dihedral angle = 21.93°) .
- Piperazine Ring : Likely in a chair conformation , as observed in (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one .
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for constructing the benzimidazole core in this compound?
- Methodological Answer : The benzimidazole moiety can be synthesized via microwave-assisted cyclization of 2-aminophenol derivatives with α-chloroalkyl/aryl ketones. For example, using thionyl chloride (SOCl₂) and dimethylformamide (DMF) to activate carboxyl groups, followed by microwave irradiation to enhance reaction efficiency and yield . Piperazine functionalization can be achieved by reacting 1-boc-piperazine with benzoyl chlorides under reflux with potassium carbonate (K₂CO₃) in ethanol, followed by deprotection with trifluoroacetic acid (TFA) .
Q. How is the E-configuration of the ethenyl group confirmed experimentally?
- Methodological Answer : The E-isomer is characterized by nuclear Overhauser effect (NOE) NMR experiments, where no coupling is observed between the cyano group and the adjacent benzimidazole protons. Additionally, UV-Vis spectroscopy can detect π→π* transitions in the conjugated system, with λmax shifts correlating with the stereochemistry . IR spectroscopy confirms the presence of the cyano group (C≡N stretch at ~2200 cm⁻¹) .
Q. What purification techniques are recommended post-synthesis?
- Methodological Answer : Column chromatography using ethyl acetate/petroleum ether (1:1) effectively separates isomers and byproducts . Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, monitored by thin-layer chromatography (TLC) . High-performance liquid chromatography (HPLC) with a C18 column resolves polar impurities .
Q. How can thermal stability and degradation profiles be assessed?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For example, DSC may reveal melting points >200°C, indicating thermal robustness. Accelerated stability studies under varying pH (1–13) and humidity (40–80% RH) identify degradation pathways .
Advanced Research Questions
Q. How can computational methods validate the electronic structure and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, which are compared with experimental data to confirm conjugation effects . Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets, such as kinases or antimicrobial enzymes .
Q. What strategies resolve contradictions in reported biological activity data for analogous compounds?
- Methodological Answer : Discrepancies may arise from isomer impurities or assay conditions. Use chiral HPLC to isolate enantiomers and evaluate their individual bioactivities . Reproduce assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) . Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., electron-withdrawing groups on the benzimidazole ring enhance antifungal activity) .
Q. How can byproduct formation during piperazine functionalization be minimized?
- Methodological Answer : Byproducts like N-alkylated piperazines are mitigated by using stoichiometric control (limiting alkylating agents to 1.1 equivalents) and low temperatures (0–5°C). Protecting groups (e.g., tert-butoxycarbonyl, Boc) on piperazine nitrogen prevent unwanted side reactions. Reaction progress is monitored via <sup>1</sup>H NMR to detect intermediates .
Q. What advanced spectroscopic techniques differentiate tautomeric forms of the benzimidazole moiety?
- Methodological Answer : <sup>15</sup>N NMR spectroscopy identifies tautomeric equilibria by distinguishing N–H (δ ~200 ppm) and N–C (δ ~300 ppm) environments. Variable-temperature NMR (VT-NMR) reveals dynamic tautomerism, with coalescence temperatures indicating energy barriers . X-ray crystallography provides definitive proof of tautomeric states in the solid state .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
